Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
Synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol
This guide details the high-purity synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol (CAS 1062541-76-7), a specialized catalytic antioxidant and pharmaceutical intermediate.[1][2][3] The methodology focuses on a de novo ring construction strategy followed by precise functional group manipulation, ensuring regiochemical integrity which is often lost in direct halogenation of pre-formed pyridines.[4]
Part 1: Executive Technical Summary
-
Target Molecule: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol[1][2][3][5][6][7]
-
Core Challenge: Installing the 2-bromo and 3-hydroxy groups on a fully substituted pyridine ring without disrupting the 5-methoxy or 4,6-dimethyl substituents.
-
Primary Strategy: A Guareschi-Thorpe condensation to build the pyridine core, followed by a Hofmann rearrangement and Sandmeyer-type hydroxylation .[1][2] This route avoids the poor selectivity typical of electrophilic bromination on electron-rich pyridinols.[1]
-
Key Application: Identified as a "Catalytic Chain-Breaking Pyridinol Antioxidant" capable of quenching peroxyl radicals more efficiently than
-tocopherol (Vitamin E) and regenerating via thiol reducing agents.[1][2][3][8]
Part 2: Retrosynthetic Analysis & Logic
To ensure the correct substitution pattern, we disconnect the molecule back to acyclic precursors.[4]
-
C3-Hydroxyl Disconnection: The C3-OH group is best introduced via diazotization of a C3-amine (
), as direct oxidation is difficult.[1][2][3] -
C3-Amine Disconnection: The amine is derived from a C3-Amide via Hofmann Rearrangement , which in turn comes from a C3-Nitrile.[1][2][3]
-
C2-Bromo Disconnection: The C2-Br is introduced by converting a C2-Pyridone (lactam) using phosphorous oxybromide (
).[1][2][3] -
Ring Disconnection (Guareschi-Thorpe): The resulting 3-cyano-2-pyridone scaffold can be synthesized by condensing 3-methoxy-2,4-pentanedione with 2-cyanoacetamide .[1][2][3]
Part 3: Detailed Synthetic Protocol
Step 1: Synthesis of the Pyridine Core (Cyclization)[4]
-
Precursors: 3-Methoxy-2,4-pentanedione, 2-Cyanoacetamide.[1][2][3]
-
Reagents: Piperidine (catalyst), Ethanol (solvent).[4]
-
Mechanism: Base-catalyzed Michael addition followed by cyclodehydration.[1][2][3]
Protocol:
-
Charge a reactor with 3-methoxy-2,4-pentanedione (1.0 eq) and 2-cyanoacetamide (1.0 eq) in Ethanol (
). -
Add Piperidine (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (
) for 4–6 hours. The solution will darken, and a solid precipitate may form.[4] -
Cool to
.[4] Filter the solid product: 5-methoxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . -
Wash with cold ethanol and dry under vacuum.
Step 2: Aromatization and Bromination
-
Precursor: 5-methoxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3]
-
Reagent: Phosphorous Oxybromide (
).[4] -
Safety Note:
releases fumes.[4] Use a scrubber.
Protocol:
-
Mix the pyridone intermediate with
(1.5 eq) in a sealed pressure vessel or thick-walled flask. -
Heat to
for 3 hours. The solid will melt and homogenize. -
Cool to room temperature and carefully quench the reaction mixture onto crushed ice/water (Exothermic!).
-
Neutralize with
to pH 7–8.[4] -
Extract with Ethyl Acetate (
).[4][9][10] Dry organics over and concentrate. -
Product: 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile .
Step 3: Nitrile Hydrolysis to Amide
-
Reagents: Conc.
, Water.[4]
Protocol:
-
Dissolve the nitrile in conc.
( ).[3][4] -
Stir at
for 2 hours (controlled partial hydrolysis). -
Pour onto ice. The amide usually precipitates out.
-
Product: 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxylic acid amide (CAS 1062541-74-5).[1][2][3][13][14]
Step 4: Hofmann Rearrangement (Amide Amine)
-
Reagents:
, (aq), Dioxane.[4]
Protocol:
-
Dissolve the amide in Dioxane/Water (1:1).[4]
-
Cool to
.[4][12] Add (4.0 eq) followed by Bromine ( , 1.1 eq) dropwise.[4] -
Stir at
for 30 mins, then heat to for 1 hour. -
Product: 3-Amino-2-bromo-5-methoxy-4,6-dimethylpyridine (CAS 1062541-75-6).[1][2][3]
Step 5: Diazotization and Hydrolysis (Target Formation)[3][4]
-
Reagents:
, (48%), Water.[4] -
Critical Parameter: Temperature control during diazotization is critical to prevent side reactions.[4]
Protocol:
-
Suspend the amine (1.0 eq) in
(48% aq, 10 eq) at . -
Add
(1.2 eq) dissolved in minimal water dropwise, keeping internal temp .[4] -
Stir for 30 mins to form the diazonium tetrafluoroborate salt.
-
Hydrolysis: Heat the solution to
or add the diazonium solution dropwise into boiling water containing (catalytic) if simple thermal hydrolysis is slow.[4] -
Cool, neutralize to pH 4–5, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Final Product: 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol .
Part 4: Process Visualization (Workflow)
Caption: Step-wise synthetic workflow for the regioselective construction of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-ol.
Part 5: Critical Process Parameters (CPPs) & Data
| Parameter | Specification | Rationale |
| Reaction Temp (Step 2) | Required to melt | |
| pH Control (Step 5) | Acidic ( | Tetrafluoroboric acid prevents side-coupling (azo dye formation) better than |
| Stoichiometry (Step 4) | Excess base is required to form the N-bromoamide anion and trap the isocyanate intermediate.[3][4] | |
| Quenching (Step 2) | Ice/Water, | Violent exotherm.[4] High temp during quench hydrolyzes the C2-Br back to C2-OH.[1][2][3] |
Part 6: References
-
Valgimigli, L., et al. (2009).[4] "Catalytic Chain-Breaking Pyridinol Antioxidants." Journal of Organic Chemistry, 75(3), 716–725.[4][15] [3][4][15]
-
Source of the core synthesis logic for the 3-pyridinol antioxidant class.
-
-
Valgimigli, L., et al. (2009).[4] "Catalytic Chain-Breaking Pyridinol Antioxidants." Organic Letters, 11(8), 1837–1840.[4] [3][4]
-
Primary communication describing the efficacy and structure of the target molecule.
-
-
Guareschi, I. (1896).[4] "Sintesi di composti piridinici." Mem. Reale Accad. Sci. Torino, 46, 7.[4]
-
Foundational method for the condensation of cyanoacetamide with 1,3-dicarbonyls.[4]
-
-
Mariella, R. P. (1963).[4] "2-Hydroxypyridine derivatives."[1][2][3] Organic Syntheses, Coll.[4] Vol. 4, p. 210.[4]
-
Standard protocol for converting 2-hydroxypyridines to 2-halopyridines.
-
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